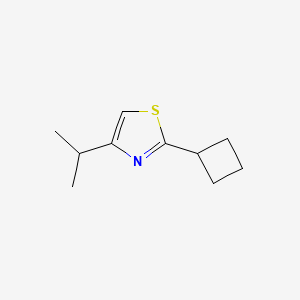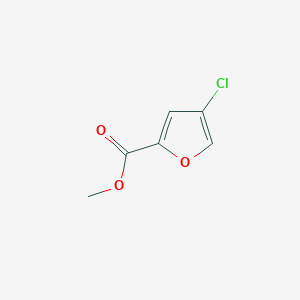![molecular formula C11H9N5O3 B15058034 2-(8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B15058034.png)
2-(8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a 1,2,4-oxadiazole ring, a triazolopyridine ring, and an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as sodium hydroxide in a dimethyl sulfoxide (DMSO) medium.
Construction of the triazolopyridine ring: This step often involves cyclization reactions where appropriate precursors are subjected to conditions that promote ring closure, such as heating with suitable catalysts.
Attachment of the acetic acid moiety: This final step can be accomplished through esterification or amidation reactions, where the triazolopyridine intermediate is reacted with acetic acid or its derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be essential to maximize yield and efficiency. Additionally, purification steps such as crystallization, distillation, or chromatography would be employed to obtain the desired product in high purity.
化学反应分析
Types of Reactions
2-(8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
2-(8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s heterocyclic rings can impart unique electronic and photophysical properties, making it useful in the development of organic electronic materials and sensors.
作用机制
The mechanism of action of 2-(8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it could inhibit bacterial enzymes, leading to antimicrobial activity.
Chemical Reactivity: The compound’s functional groups can participate in various chemical reactions, making it a versatile intermediate in organic synthesis.
相似化合物的比较
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds like 2-(1,2,4-oxadiazol-5-yl)anilines share the oxadiazole ring and exhibit similar reactivity.
Triazolopyridine Derivatives:
Uniqueness
2-(8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid is unique due to the combination of its three distinct functional groups, which confer a wide range of chemical reactivity and potential applications. This makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C11H9N5O3 |
|---|---|
分子量 |
259.22 g/mol |
IUPAC 名称 |
2-[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid |
InChI |
InChI=1S/C11H9N5O3/c1-6-12-11(19-15-6)7-3-2-4-16-8(5-9(17)18)13-14-10(7)16/h2-4H,5H2,1H3,(H,17,18) |
InChI 键 |
DQKICDPPRUXUTI-UHFFFAOYSA-N |
规范 SMILES |
CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-Aminopyrrolidin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B15057954.png)

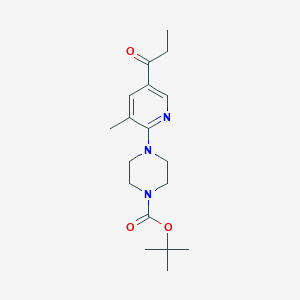
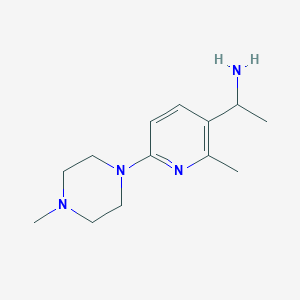
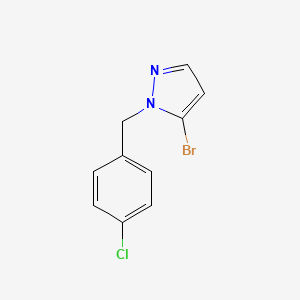
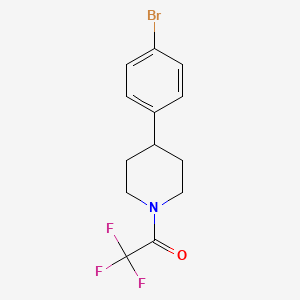
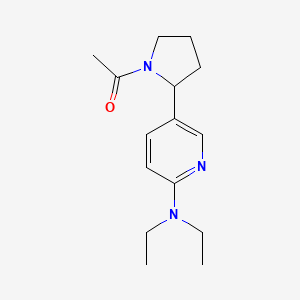
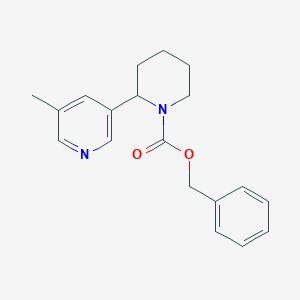
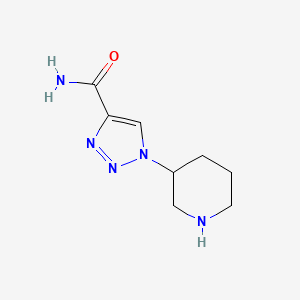
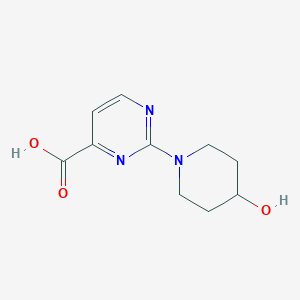
![5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]oxazol-2-amine](/img/structure/B15058030.png)
![2-amino-N-cyclopropyl-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide](/img/structure/B15058042.png)
